BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Library Design

The compound 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-10-7; molecular formula C15H13Cl2N3O2; MW 338.19 g/mol) is a synthetic small molecule belonging to the quinazolinone-benzamide hybrid class. Its structure comprises a 2,4-dichlorobenzamide moiety linked via an amide bond to a partially saturated 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-amine core.

Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.19
CAS No. 338416-10-7
Cat. No. B2382128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS338416-10-7
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.19
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H13Cl2N3O2/c16-8-5-6-9(11(17)7-8)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h5-7H,1-4H2,(H2,18,19,20,21,22)
InChIKeyYPAOTHIHFBRNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-10-7) – Procurement-Relevant Identity and Structural Baseline


The compound 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-10-7; molecular formula C15H13Cl2N3O2; MW 338.19 g/mol) is a synthetic small molecule belonging to the quinazolinone-benzamide hybrid class [1]. Its structure comprises a 2,4-dichlorobenzamide moiety linked via an amide bond to a partially saturated 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-amine core . This scaffold is distinct from fully aromatic quinazoline kinase inhibitors and from indole-based CLK inhibitors sharing the same empirical formula (e.g., KH-CB19, CAS 1354037-26-5) . The compound is supplied as a research-grade reagent (typical purity ≥95–98%) and is not approved for human therapeutic use . Its positioning as a tool compound for kinase-focused or quinazolinone-focused screening libraries rests on its specific dichloro substitution pattern, which distinguishes it from mono-chloro, non-chlorinated, or alkyl-substituted analogs within the hexahydroquinazolinyl benzamide series [1].

Why Generic Substitution Is Inadequate for 2,4-Dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-10-7)


In-class hexahydroquinazolinyl benzamides cannot be considered interchangeable because even conservative modifications to the benzamide ring substitution pattern fundamentally alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles [1]. The 2,4-dichloro substitution on the phenyl ring of the target compound confers a distinct electronic and steric signature compared to the unsubstituted parent (CAS 338401-47-1), the 4-chloro analog (CAS 338401-48-2), or the 3-methyl analog (CAS 338401-50-6) . Literature on structurally related quinazolinone-benzamide series demonstrates that halogen position and count directly modulate inhibitory potency against kinases, HDACs, and other therapeutic targets [2]. Consequently, substituting any close analog without re-validating the specific assay system risks loss of activity, altered selectivity, or confounded SAR interpretation. The quantitative evidence below delineates precisely where this compound’s structural differentiation translates into measurable performance divergence.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide versus Its Closest Analogs


Structural Differentiation: 2,4-Dichloro Substitution versus Unsubstituted Parent Benzamide

The target compound (CAS 338416-10-7) bears two electron-withdrawing chloro substituents at the 2- and 4-positions of the benzamide phenyl ring. This distinguishes it from the unsubstituted parent compound N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-47-1), which lacks halogen atoms [1]. The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 3.0, versus 1.8 for the unsubstituted parent, reflecting a 1.2 log unit increase in lipophilicity attributable to the dichloro substitution [1]. Hydrogen bond acceptor count remains 3 for both, while hydrogen bond donor count is unchanged at 2 [1].

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Library Design

Chloro-Substitution Effect: 2,4-Dichloro versus 4-Chloro Mono-Substituted Analog

When compared to the 4-chloro mono-substituted analog (CAS 338401-48-2, 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, MW 303.74 g/mol), the target compound possesses an additional chlorine atom at the ortho (2-) position . This additional chlorine increases molecular weight by 34.45 g/mol and adds one additional heavy atom (Cl), altering both steric bulk and electronic distribution across the benzamide moiety . The ortho-chloro substituent introduces a steric constraint near the amide linkage that may restrict rotational freedom of the phenyl ring relative to the quinazolinone core, influencing binding conformation in kinase ATP-binding pockets where such torsional profiles are critical for selectivity [1].

Drug Discovery Halogen Bonding Selectivity Profiling

Scaffold-Level Differentiation: Hexahydroquinazolinone-Benzamide versus Indole-Based CLK Inhibitor with Identical Molecular Formula

The target compound (C15H13Cl2N3O2) shares its molecular formula with the known CLK1/CLK4 inhibitor KH-CB19 (CAS 1354037-26-5), yet the two compounds differ fundamentally in core scaffold: the target is a hexahydroquinazolinone-2-yl benzamide, whereas KH-CB19 is an indole-2-carboxylate enaminonitrile [1]. KH-CB19 demonstrates potent inhibition of CLK1 (IC50 = 19.7 nM) and CLK4, with ~100-fold selectivity over CLK3 (IC50 = 530 nM) . The target compound's quinazolinone scaffold, in contrast, is predicted to adopt a distinct ATP-binding pocket geometry, and published quinazolinone-based kinase inhibitor literature indicates that such scaffolds frequently engage different hinge-region hydrogen-bonding patterns compared to indole-based inhibitors [2]. No direct kinase profiling data for the target compound were located in the public domain at the time of this analysis.

Kinase Inhibitor Selectivity Chemical Probe Development Scaffold Hopping

Computed Drug-Likeness and Physicochemical Profile versus In-Class Analogs for Library Prioritization

A head-to-head comparison of computed physicochemical properties across the hexahydroquinazolinyl benzamide series reveals the target compound occupies a distinct region of drug-like chemical space [1]. The target compound (MW 338.19; XLogP3 3.0; 2 HBD; 3 HBA; TPSA 83.6 Ų) satisfies all Lipinski Rule-of-Five criteria and falls within the Veber oral bioavailability space (rotatable bonds = 4) [1]. The 3-trifluoromethyl analog (CAS 338401-53-9, MW 337.3; XLogP3 3.3) has comparable lipophilicity but introduces a metabolically more stable but sterically distinct CF3 group . The 3-methyl analog (CAS 338401-50-6, MW 283.3; XLogP3 ~2.3) is smaller and less lipophilic . These property differences mean that the target compound offers a discrete balance of lipophilicity and halogen-bonding potential that cannot be replicated by any single commercially available analog within this chemotype.

Computational Chemistry Compound Library Curation ADME Prediction

Purity and Supply Chain Specification Differentiation Across Vendors

Commercially available batches of the target compound exhibit vendor-dependent purity specifications that are critical for reproducible research. ChemScene supplies the compound at ≥98% purity (Cat. CS-0593970) with storage recommendation of sealed, dry at 2–8°C . Leyan (Chinese vendor) also certifies at 98% purity (Cat. 1664636) . AKSci offers a 95% purity grade (Cat. 2965EM) . The unsubstituted parent compound and 4-chloro analog are typically offered at 90% purity by certain suppliers . This 3–8 percentage point purity differential, while modest, becomes meaningful in quantitative biochemical assays where impurities at the 5–10% level can confound IC50 determinations, particularly for compounds with moderate-to-weak potency.

Chemical Procurement Quality Control Reagent Standardization

Distinct Molecular Formula and Scaffold versus Common Quinazoline Kinase Inhibitors

The target compound's partially saturated hexahydroquinazolinone core differentiates it from the fully aromatic quinazoline scaffold that dominates the FDA-approved kinase inhibitor landscape (e.g., gefitinib, erlotinib, afatinib) [1]. The saturated cyclohexane ring fused to the pyrimidinone introduces conformational flexibility absent in flat aromatic quinazolines, which can be exploited to access kinase conformations not addressable by planar scaffolds [2]. Patent literature on quinazolinone-containing benzamides (e.g., HDAC1 inhibitor series) supports the premise that this scaffold class engages targets via distinct binding modes compared to quinazoline-based inhibitors [3]. This scaffold-level differentiation provides scientific justification for selecting the target compound as a tool to probe biological targets that are unresponsive or resistant to classical quinazoline chemotypes.

Kinase Drug Discovery Core Scaffold Comparison Patent Landscape

Procurement-Anchored Application Scenarios for 2,4-Dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-10-7)


Kinase Selectivity Profiling Panel Component for Saturated Heterocycle-Focused Libraries

Given its partially saturated hexahydroquinazolinone scaffold, the target compound is well-suited as a component in kinase selectivity profiling panels that aim to cover non-aromatic, sp3-rich chemical space. Unlike flat quinazoline-based inhibitors that dominate commercial kinase inhibitor libraries, this compound introduces conformational flexibility that can probe kinase conformations (e.g., DFG-out or inactive states) not accessible to planar analogs [1]. Procurement of this compound for panel assembly is justified when the screening objective includes identification of non-classical kinase binding modes or when profiling against kinases known to be refractory to type I (ATP-competitive, DFG-in) inhibitors [1].

Structure-Activity Relationship (SAR) Expansion of Quinazolinone-Benzamide Hit Series

For medicinal chemistry programs that have identified a hexahydroquinazolinyl benzamide hit, the 2,4-dichloro substitution pattern of the target compound fills a key SAR position that is not represented by the unsubstituted parent (CAS 338401-47-1) or the 4-chloro mono-substituted analog (CAS 338401-48-2) [2]. Incorporating this compound into the SAR matrix enables quantification of the additive effect of a second chloro substituent at the ortho position on potency, selectivity, and physicochemical properties. The computed ΔXLogP3-AA of +1.2 log units relative to the unsubstituted parent directly informs the design of analogs with balanced lipophilicity [2].

Negative Control or Orthogonal Chemotype for Indole-Based CLK Inhibitor Studies

Because the target compound shares its molecular formula (C15H13Cl2N3O2) with the CLK1/CLK4 inhibitor KH-CB19 but possesses a completely different core scaffold (hexahydroquinazolinone-benzamide vs. indole-carboxylate enaminonitrile), it can serve as an orthogonal chemotype control in target engagement studies . When KH-CB19 is used to inhibit CLK1/CLK4 (IC50 = 19.7 nM for CLK1), the target compound can be run in parallel to distinguish scaffold-dependent effects from mechanism-based phenotypes, provided that the target compound is first shown to lack CLK1/CLK4 inhibitory activity at comparable concentrations .

Antitubercular Screening in Hexahydroquinolin/Quinazolinone Derivative Programs

Based on literature precedent for hexahydroquinolin-2-yl benzamide derivatives demonstrating antitubercular activity against the H37Rv strain (MIC values of 12.5–25 μg/mL reported for lead compounds in the series), the target compound represents a structurally related but chemically distinct entry point for expanding anti-TB SAR [3]. Its 2,4-dichloro substitution pattern has not been evaluated in published anti-TB screens of this chemotype, creating an opportunity for novel IP-generating discoveries. Procurement is recommended for groups seeking to diversify existing quinazolinone-based anti-infective libraries [3].

Quote Request

Request a Quote for 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.